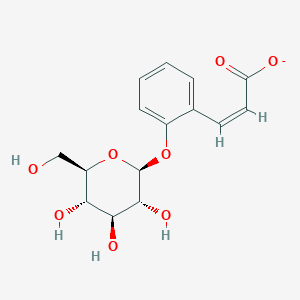

2-(beta-D-glucosyloxy)-cis-cinnamate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H17O8- |

|---|---|

Poids moléculaire |

325.29 g/mol |

Nom IUPAC |

(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |

Clé InChI |

GVRIYIMNJGULCZ-QLFWQTQQSA-M |

SMILES isomérique |

C1=CC=C(C(=C1)/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

C1=CC=C(C(=C1)C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Biosynthesis and Metabolic Interconnections of 2 Beta D Glucosyloxy Cis Cinnamate

Upstream Biosynthetic Pathways Leading to Cinnamic Acid Derivatives

The journey to 2-(beta-D-glucosyloxy)-cis-cinnamate begins with the production of its core aromatic structure, derived from the essential amino acid L-phenylalanine. This process is rooted in one of the primary metabolic routes in plants and microorganisms.

The shikimate pathway is a crucial seven-step metabolic route that serves as the gateway for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org This pathway is found in bacteria, fungi, algae, and plants, but not in mammals, making the aromatic amino acids essential components of the mammalian diet. wikipedia.orgnih.gov The pathway commences with the condensation of two precursors from primary metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govoup.com

These precursors are converted through a series of enzymatic reactions into chorismate, which stands as the final common intermediate and a critical branch point for the synthesis of the three aromatic amino acids. nih.govwikipedia.org While in bacteria, the pathway is typically catalyzed by monofunctional enzymes, in fungi and some protists, a pentafunctional enzyme complex known as the AROM complex performs five consecutive steps. nih.gov The synthesis of these amino acids is metabolically expensive, which may explain their relative infrequency in bacterial proteomes. nih.gov In plants, the shikimate pathway is not only vital for protein synthesis but also channels significant amounts of carbon into a wide array of secondary metabolites. nih.govoup.com

The entry point from primary metabolism (L-phenylalanine) into the vast network of phenylpropanoid secondary metabolism is catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL). nih.govrsc.org PAL (EC 4.3.1.24) facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and an ammonium (B1175870) ion. nih.govwikipedia.org This reaction is the first committed step in the biosynthesis of thousands of phenylpropanoid compounds, including flavonoids, lignin (B12514952), and coumarins. wikipedia.orgnumberanalytics.com

PAL is found widely in plants and has also been identified in some fungi and bacteria. rsc.orgwikipedia.org In plants, it is typically encoded by a small family of genes, leading to various PAL isoforms. rsc.orgfrontiersin.org The activity of PAL is highly regulated and can be induced by a variety of stimuli, such as tissue wounding, pathogen attack, light, and hormones, highlighting its central role in plant development and defense mechanisms. wikipedia.orgnumberanalytics.com The product of the PAL-catalyzed reaction, trans-cinnamic acid, serves as the direct precursor for subsequent modifications in the pathway. nih.gov

Following its formation, trans-cinnamic acid undergoes a series of modifications, primarily hydroxylation reactions, to generate a diverse family of cinnamic acid derivatives. researchgate.netnih.gov These hydroxylations are critical for the subsequent biosynthesis of various phenylpropanoids. researchgate.net One of the most common modifications is the hydroxylation at the para-position (C4) of the phenyl ring by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. researchgate.netnih.gov

For the biosynthesis of this compound, hydroxylation at the ortho-position (C2) is required to form 2-coumaric acid (o-hydroxycinnamic acid). google.com The enzymes responsible for this specific ortho-hydroxylation in plants are less commonly characterized than C4H. However, this step is essential for creating the necessary precursor for the final compound. The resulting hydroxylated cinnamic acids can then undergo further enzymatic transformations, including isomerization and glycosylation. ebi.ac.ukresearchgate.net

Enzymatic Steps in the Formation of this compound

The formation of the final compound from the hydroxylated cinnamic acid precursor involves specific enzymatic activities that introduce the correct stereochemistry and functional groups.

While cytochrome P450 enzymes are well-known for catalyzing hydroxylation reactions in the phenylpropanoid pathway, the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily represents another major class of oxidative enzymes in plants. rsc.orgresearchgate.net 2OGDs are non-heme, iron-containing soluble proteins that catalyze a wide array of oxidation reactions, including hydroxylation, desaturation, and epimerization. mdpi.comnih.gov These enzymes utilize molecular oxygen and 2-oxoglutarate as co-substrates, which is oxidatively decarboxylated to succinate (B1194679) and CO2 during the reaction. nih.govthemedicalbiochemistrypage.org

The 2OGD superfamily is involved in the metabolism of numerous plant compounds, including hormones and secondary metabolites like flavonoids and alkaloids. researchgate.netmdpi.com Their catalytic versatility makes them prime candidates for carrying out specific hydroxylation steps where P450s are not involved. The ortho-hydroxylation of cinnamic acid to form 2-hydroxycinnamic acid is a plausible reaction to be catalyzed by a member of this large and functionally diverse enzyme family, which has been recruited multiple times into specialized metabolic pathways. rsc.orgresearchgate.net

Cinnamic acid and its derivatives exist as geometric isomers, trans and cis, due to the double bond in the acrylic acid side chain. nih.govthepharmajournal.com The trans-isomer is generally more common and thermodynamically stable. biorxiv.org The PAL enzyme specifically produces trans-cinnamic acid. nih.gov However, the formation of this compound requires the cis configuration. ebi.ac.uk

The conversion from the trans to the cis form can be induced non-enzymatically by UV radiation, which is present in sunlight. biorxiv.orggoogle.com Studies have shown that trans-cinnamic acid can be isomerized to cis-cinnamic acid upon exposure to UV light. biorxiv.org While this photochemical isomerization is well-documented, the existence of specific enzymes (isomerases) that catalyze this stereospecific conversion in plants is also possible, allowing for controlled production of cis-isomers for specific metabolic purposes. The cis-isomer of cinnamic acid has been shown to possess distinct biological activities compared to its trans counterpart, suggesting a functional significance for its formation. biorxiv.orgresearchgate.net Once cis-2-hydroxycinnamic acid is formed, it can be subsequently glycosylated to yield the final product, this compound.

Referenced Compounds

| Compound Name | Structure | Role in Pathway |

| Phosphoenolpyruvate (PEP) | C₃H₅O₆P | Initial Precursor (from Glycolysis) |

| Erythrose-4-phosphate (E4P) | C₄H₉O₇P | Initial Precursor (from Pentose Phosphate Pathway) |

| Chorismate | C₁₀H₁₀O₆ | Key Intermediate; Branch point for Aromatic Amino Acids |

| L-Phenylalanine | C₉H₁₁NO₂ | Aromatic Amino Acid; Substrate for PAL |

| trans-Cinnamic Acid | C₉H₈O₂ | Product of PAL; Precursor for Phenylpropanoids |

| ortho-Hydroxycinnamic Acid (2-Coumaric Acid) | C₉H₈O₃ | Hydroxylated Precursor |

| cis-Cinnamic Acid | C₉H₈O₂ | Isomerized intermediate |

| This compound | C₁₅H₁₇O₈⁻ | Final Product (anion form) |

Key Enzymes in the Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

| Phenylalanine Ammonia Lyase | PAL | 4.3.1.24 | Deamination of L-Phenylalanine to trans-Cinnamic Acid |

| Cinnamate-4-hydroxylase | C4H | 1.14.14.91 | para-hydroxylation of Cinnamic Acid |

| 2-Oxoglutarate-Dependent Dioxygenase | 2OGD | Varies | Catalyzes various oxidation reactions, including hydroxylation |

UDP-Glycosyltransferase (UGT) Activity in Glucosyl Residue Attachment

The attachment of a glucosyl residue to cinnamic acid derivatives is a critical step in their metabolism, often modifying their solubility, stability, and biological activity. nih.gov This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule. nih.govfrontiersin.org

Characterization of Cinnamate (B1238496) beta-D-glucosyltransferase (EC 2.4.1.177)

The enzyme primarily responsible for the glucosylation of trans-cinnamate is Cinnamate beta-D-glucosyltransferase, classified under the Enzyme Commission (EC) number 2.4.1.177. wikipedia.orgqmul.ac.uk This enzyme catalyzes the following reaction:

UDP-glucose + trans-cinnamate ⇌ UDP + trans-cinnamoyl beta-D-glucoside wikipedia.orgqmul.ac.uk

This enzyme is also known by other names, including uridine (B1682114) diphosphoglucose-cinnamate glucosyltransferase and UDPG:t-cinnamate glucosyltransferase. wikipedia.orgqmul.ac.uk Its systematic name is UDP-glucose:trans-cinnamate beta-D-glucosyltransferase. wikipedia.orgqmul.ac.uk

Research has shown that this enzyme exhibits a degree of substrate promiscuity. While its primary substrate is trans-cinnamate, it can also act on other hydroxycinnamates such as 4-coumarate, 2-coumarate, ferulate, and caffeate, albeit at slower rates. qmul.ac.ukexpasy.org This characteristic highlights its role as a versatile catalyst in the phenylpropanoid pathway.

Kinetic studies of Cinnamate beta-D-glucosyltransferase from strawberry (Fragaria x ananassa) have provided insights into its substrate affinity. The Michaelis constant (KM) for cinnamic acid has been reported to be in the range of 356.9 µM to 730 µM, while the KM for UDP-glucose is 80.8 µM. uniprot.org The enzyme from strawberry shows broad substrate acceptance, catalyzing the formation of glucose esters from various cinnamic and benzoic acid derivatives. uniprot.org

Kinetic Properties of Cinnamate beta-D-glucosyltransferase from Fragaria ananassa

| Substrate | KM (µM) |

|---|---|

| Cinnamic acid | 356.9 - 730 |

| UDP-glucose | 80.8 |

| p-Coumaric acid | 603.5 |

| Caffeic acid | 707.7 |

| Ferulic acid | 358.5 |

Integration of this compound within Plant Metabolic Networks

The formation of this compound is not an isolated event but is deeply integrated into the broader metabolic landscape of the plant. This compound stands at a metabolic crossroads, influencing and being influenced by several interconnected biosynthetic pathways.

Precursor Role in Simple Coumarin (B35378) Biosynthesis (e.g., Umbelliferone)

One of the key metabolic fates of this compound is its role as a precursor in the biosynthesis of simple coumarins, such as umbelliferone (B1683723). The formation of the lactone ring characteristic of coumarins requires the cinnamic acid precursor to be in the cis configuration. However, the immediate product of the phenylpropanoid pathway is the more stable trans-isomer.

The glucosylation of trans-2-hydroxycinnamic acid to form trans-2-glucosyloxycinnamic acid is a crucial step that facilitates the isomerization to the cis form. The subsequent enzymatic hydrolysis of this compound by a specific β-glucosidase releases cis-2-hydroxycinnamic acid, which then spontaneously lactonizes to form coumarin. In the case of umbelliferone (7-hydroxycoumarin), the precursor is 2,4-dihydroxycinnamic acid (umbellic acid). The glucosylation of the hydroxyl group at the 2-position enables the necessary trans-cis isomerization, which is then followed by hydrolysis and lactonization. Studies in sweet clover (Melilotus alba) have demonstrated the subcellular localization of the glucosides and the related β-glucosidase, indicating a tightly regulated process within the leaf tissue. nih.gov

Relationship with Flavonoid and Lignin Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the flavonoid and lignin pathways, as they all originate from the general phenylpropanoid pathway. researchgate.netfrontiersin.org The central precursor, phenylalanine, is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. slideshare.net From p-coumaroyl-CoA, the pathway branches, with one branch leading to the synthesis of flavonoids and the other to the synthesis of monolignols, the building blocks of lignin. slideshare.netresearchgate.net

The activity of UDP-glycosyltransferases, including Cinnamate beta-D-glucosyltransferase, represents a point of metabolic diversion. By converting cinnamic acid and its hydroxylated derivatives into their glycosylated forms, these enzymes can regulate the flux of intermediates into the different branches of the phenylpropanoid pathway. nih.gov For instance, the glycosylation of p-coumaric acid can prevent its entry into the lignin or flavonoid pathways, creating a storage form that can be later mobilized as needed. Perturbations in the lignin biosynthetic pathway have been shown to cause shifts in the global transcriptional and metabolic profiles, including the accumulation of other phenylpropanoid compounds, highlighting the interconnectedness of these pathways. frontiersin.org The regulation of UGTs can therefore influence the balance between the production of coumarins, flavonoids, and lignin, allowing the plant to respond to developmental cues and environmental stresses. nih.gov

Connection to other Glycosylated Hydroxycinnamates and Related Phenylpropanoid Derivatives

The substrate flexibility of Cinnamate beta-D-glucosyltransferase and other related UGTs means that this compound is part of a larger family of glycosylated phenylpropanoids. expasy.orguniprot.org As mentioned, the enzyme can act on various hydroxycinnamates, leading to the formation of a diverse array of glucosides. qmul.ac.uk These glycosylated compounds can serve various functions within the plant, including acting as transport and storage forms of potentially reactive phenolic compounds. nih.gov

Enzymology and Regulatory Dynamics Governing 2 Beta D Glucosyloxy Cis Cinnamate Metabolism

Beta-Glucosidase-Mediated Hydrolysis and Deglycosylation

The initial and rate-limiting step in the metabolism of 2-(beta-D-glucosyloxy)-cis-cinnamate is its hydrolysis, a process catalyzed by a class of enzymes known as beta-glucosidases. This reaction cleaves the glycosidic bond, releasing glucose and the aglycone, cis-2-hydroxycinnamic acid.

Identification and Characterization of Specific Plant Beta-Glucosidases (e.g., GH1, GH3, GH5, GH9, GH30, GH116 Families)

Beta-glucosidases (EC 3.2.1.21) are a widespread group of enzymes found across all domains of life, where they play crucial roles in various biological processes. In plants, they are particularly diverse and are involved in defense mechanisms, activation of phytohormones, and the breakdown of cell wall components. nih.gov These enzymes are classified into several glycoside hydrolase (GH) families based on their amino acid sequences, with the most prominent being GH1, GH3, GH5, GH9, and GH30. nih.govresearchgate.net

Glycoside Hydrolase Family 1 (GH1): This is one of the most extensively studied families of plant beta-glucosidases. researchgate.net GH1 enzymes are known for their involvement in the metabolism of a wide range of glycosylated compounds, including those involved in plant defense and hormone regulation. cazypedia.org For instance, certain GH1 members in pear are implicated in the lignification of stone cells. frontiersin.org Enzymes in this family typically function as monomers and hydrolyze substrates through a retaining mechanism. researchgate.netnih.gov

Glycoside Hydrolase Family 3 (GH3): GH3 enzymes also exhibit broad substrate specificity, acting on various beta-D-glucans and aryl beta-D-glucosides. cazypedia.org Unlike the single-domain structure of GH1 enzymes, the active site of GH3 enzymes is composed of two domains. nih.govresearchgate.net In monocots and dicots, the GH3 family is represented by a multigene family of 15-18 members. cazypedia.org

Other Relevant Families (GH5, GH9, GH30, GH116): Beta-glucosidases are also found in families GH5, GH9, GH30, and GH116. researchgate.net GH5 and GH30 enzymes, along with GH1, belong to the GH Clan A, characterized by a (β/α)8-barrel structure. nih.govresearchgate.net In contrast, GH9 enzymes possess an (α/α)6 barrel structure and utilize an inverting catalytic mechanism. nih.govresearchgate.net

The identification and characterization of these enzymes often involve cloning and expressing the corresponding genes in heterologous systems like Escherichia coli or Pichia pastoris to study their specific activities and properties. nih.gov

Substrate Specificity and Hydrolytic Kinetics Towards this compound

The ability of a specific beta-glucosidase to hydrolyze this compound is determined by its substrate specificity. This specificity is a complex trait influenced by the three-dimensional structure of the enzyme's active site and its interaction with the aglycone portion of the substrate. nih.gov

Kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), are used to quantify the efficiency of this hydrolysis. nih.gov The K_m value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an indication of the enzyme's affinity for the substrate. nih.gov Generally, K_m values for natural substrates of beta-glucosidases are 1 mM or lower. nih.gov The k_cat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. nih.gov

While specific kinetic data for the hydrolysis of this compound by a particular beta-glucosidase is highly specific to the enzyme and plant species, general principles of beta-glucosidase kinetics apply. For example, the hydrolysis of various glycosides, including those with cinnamic acid derivatives, is a key function of these enzymes in plant secondary metabolism. nih.gov The hydrolytic selectivity of a beta-glucosidase depends on the structure and linkage of the sugar moiety in the glycoside. nih.gov

Table 1: General Kinetic Parameters of Beta-Glucosidases

| Parameter | Description | Typical Range |

|---|---|---|

| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is at half-maximum; indicates substrate affinity. | Typically ≤ 1 mM for natural substrates. nih.gov |

| k_cat (Turnover Number) | Number of substrate molecules converted per enzyme molecule per second. | Generally low, often ≤ 300 s⁻¹. nih.gov |

| V_max (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Varies widely depending on the enzyme and conditions. |

| k_cat/K_m (Catalytic Efficiency) | A measure of the enzyme's overall efficiency in converting substrate to product. | Varies depending on the specific enzyme-substrate pair. |

This table provides generalized information on beta-glucosidase kinetics. Specific values for this compound would require experimental determination with a purified enzyme.

Subcellular Compartmentalization of Glucosylated Cinnamate (B1238496) Metabolism

The regulation of this compound metabolism is not only achieved through enzymatic control but also through the spatial separation of the glucoside and its hydrolyzing enzyme within the plant cell. This compartmentalization prevents premature hydrolysis and allows for a controlled release of the aglycone upon specific triggers, such as tissue damage.

Localization of 2-(beta-D-glucosyloxy)-cinnamic Acids in Plant Tissues (e.g., Mesophyll Tissue, Vacuoles)

In sweet clover (Melilotus alba), 2-(beta-D-glucosyloxy)-cis-cinnamic acid and its trans isomer are predominantly located within the mesophyll tissue of the leaves. nih.govnih.govoup.com While the concentration of these glucosides is similar in both epidermal and mesophyll tissues on a fresh or dry weight basis, the mesophyll constitutes about 90% of the leaf volume and therefore contains the vast majority of the glucosides. nih.govoup.com

Further investigation into the subcellular localization has revealed that these cinnamic acid glucosides are sequestered within the vacuoles of mesophyll protoplasts. nih.govnih.govoup.com In fact, isolated vacuoles were found to contain all of the glucosides that were initially present in the protoplasts from which they were derived. nih.govnih.govoup.com This vacuolar storage is a common strategy in plants for sequestering secondary metabolites, protecting the cell's cytoplasmic machinery from potentially reactive compounds.

Extracytoplasmic Localization of Related Beta-Glucosidases in Melilotus alba

In stark contrast to the vacuolar localization of its substrate, the beta-glucosidase responsible for hydrolyzing this compound in Melilotus alba is primarily found in the extracytoplasmic space. nih.govnih.gov This includes locations such as the cell wall and the apoplast. Evidence for this comes from the finding that mesophyll protoplast extracts contain only 1-2% of the total beta-glucosidase activity present in a whole leaf homogenate. nih.govnih.govoup.com This indicates that the bulk of the enzyme resides outside the protoplast. A small fraction, about 7%, of this extracytoplasmic beta-glucosidase is associated with individual cells or cell clusters. nih.govnih.gov This spatial separation of the enzyme and its substrate is a classic example of a "cyanide bomb" defense mechanism, where tissue damage brings the two components into contact, leading to the rapid release of a defensive compound.

Transcriptional and Post-Translational Regulation of Enzymes in the this compound Pathway

The activity of enzymes involved in the metabolism of this compound is tightly regulated at multiple levels to ensure that the production and breakdown of this compound are coordinated with the plant's developmental and environmental needs. This regulation occurs at the level of gene transcription and through post-translational modifications of the enzymes themselves.

The expression of beta-glucosidase genes is subject to transcriptional regulation in response to various stimuli. pku.edu.cnnih.gov For example, the expression of certain beta-glucosidase genes is induced by biotic or abiotic stress. nih.gov This regulation is mediated by transcription factors that bind to specific promoter elements in the beta-glucosidase genes, thereby activating or repressing their transcription. pku.edu.cn Hormonal signals, such as those mediated by glucagon (B607659) in animals, can influence the transcriptional activity of metabolic enzymes, and similar principles of hormonal and substrate-level regulation of gene expression are observed in plants. pku.edu.cn For instance, glucose levels can influence the expression of genes involved in its own metabolism. mdpi.com

Post-translational modifications provide another layer of rapid control over enzyme activity. These modifications can include phosphorylation, glycosylation, or changes in protein stability, which can alter the enzyme's catalytic efficiency or its interaction with other proteins. While specific post-translational modifications regulating the beta-glucosidases that act on this compound are not extensively detailed in the provided context, it is a common mechanism for fine-tuning metabolic pathways in response to immediate cellular needs. researchgate.net

Role of Transcription Factors (e.g., MYB, NAC) in Phenylpropanoid Pathway Regulation

The biosynthesis of phenylpropanoids, a diverse class of secondary metabolites including this compound, is a tightly controlled process at the transcriptional level. This regulation is orchestrated by several families of transcription factors (TFs), most notably the MYB (v-myb myeloblastosis viral oncogene homolog) and NAC [NAM (No Apical Meristem), ATAF (Arabidopsis Transcription Activation Factor), and CUC (Cup-Shaped Cotyledon)] proteins. These TFs act as master switches, modulating the expression of structural genes that encode the enzymes responsible for the synthesis of various phenylpropanoid compounds.

MYB transcription factors are one of the largest families of TFs in plants and are central regulators of the phenylpropanoid pathway. researchgate.netnih.gov They are characterized by a conserved MYB DNA-binding domain. researchgate.net Within this large family, the R2R3-MYB subfamily is particularly prominent in controlling the biosynthesis of phenylpropanoids like flavonoids, anthocyanins, and monolignols. nih.gov These TFs can function as either activators or repressors of gene expression. For instance, certain MYB proteins bind to specific motifs in the promoter regions of phenylpropanoid biosynthetic genes, thereby initiating or enhancing their transcription. Conversely, other MYB factors, often containing repressor motifs like the C2 motif or the TLLLFR domain, can downregulate the pathway. exlibrisgroup.com This dual-function capability allows for precise, spatio-temporal control over the accumulation of specific phenylpropanoid-derived compounds in response to developmental cues and environmental stresses. nih.govresearchgate.net

NAC transcription factors also play a significant role in regulating aspects of the phenylpropanoid pathway, often in the context of plant development and stress responses. nih.govnih.gov The NAC family is one of the largest plant-specific TF families. nih.gov NAC TFs have been shown to influence the biosynthesis of various secondary metabolites. For example, they can directly target and regulate genes encoding enzymes involved in the degradation of cell wall components or in lignification pathways. nih.gov Their involvement in fruit ripening, senescence, and defense responses often intersects with the regulation of phenylpropanoid metabolism. nih.govnih.gov The regulatory action of NAC TFs can be direct, through binding to the promoters of pathway genes, or indirect, by influencing the signaling of plant hormones like ethylene (B1197577) and jasmonic acid, which in turn affect phenylpropanoid biosynthesis. nih.gov

The intricate regulation of the phenylpropanoid pathway often involves a combinatorial control system where MYB and NAC transcription factors interact with other regulatory proteins, such as basic helix-loop-helix (bHLH) and WD40-repeat proteins, to form activation or repression complexes. This hierarchical and networked control allows plants to fine-tune the production of specific phenylpropanoids, such as this compound, to meet their physiological needs.

Table 1: Key Transcription Factor Families Regulating the Phenylpropanoid Pathway

| Transcription Factor Family | General Role in Phenylpropanoid Pathway | Examples of Regulated Processes |

| MYB | Act as primary activators and repressors of structural genes. nih.govnih.gov | Flavonoid and anthocyanin biosynthesis, lignin (B12514952) formation, response to biotic and abiotic stress. nih.govexlibrisgroup.com |

| NAC | Regulate branches of the pathway, often linked to development and stress. nih.govnih.gov | Fruit ripening, cell wall modification, hormone-mediated stress responses. nih.govoup.com |

| bHLH | Often form complexes with MYB proteins to regulate target gene expression. | Anthocyanin and proanthocyanidin (B93508) production. researchgate.net |

| WD40 | Act as protein scaffolds, facilitating the formation of regulatory complexes with MYB and bHLH TFs. | Regulation of flavonoid biosynthesis. researchgate.net |

Co-expression Networks of Genes Involved in Glucosylated Phenylpropanoid Metabolism

Gene co-expression network analysis is a powerful systems biology approach used to infer functional relationships between genes based on their expression patterns across multiple conditions. wikipedia.org In the context of glucosylated phenylpropanoid metabolism, this method helps to identify clusters, or modules, of genes that are co-regulated, suggesting their involvement in a common metabolic pathway. nih.gov These networks are constructed by analyzing large-scale transcriptomic datasets to identify genes that consistently show similar expression profiles, rising and falling together under various developmental stages or environmental stimuli. wikipedia.org

The biosynthesis and modification of phenylpropanoids, including the crucial step of glycosylation, involves a suite of enzymes encoded by structural genes. Glycosylation, the attachment of a sugar moiety like glucose to a phenylpropanoid, is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov This modification significantly alters the solubility, stability, and biological activity of the parent compound. nih.gov For instance, the glucosylation of cis-2-coumaric acid results in the formation of 2-(beta-D-glucosyloxy)-cis-cinnamic acid (also known as cis-melilotoside). ebi.ac.uk

Co-expression network analyses have revealed that the genes encoding UGTs are often tightly co-expressed with the genes of the core phenylpropanoid pathway. nih.govresearchgate.net This suggests a coordinated transcriptional regulation to ensure that the newly synthesized phenylpropanoid aglycones are efficiently glycosylated. For example, studies have shown that specific UGT genes are co-expressed with genes encoding key enzymes of flavonoid or monolignol biosynthesis. nih.gov By identifying genes that are co-expressed with known UGTs and phenylpropanoid pathway genes, researchers can uncover novel candidate genes involved in the synthesis, transport, and storage of glucosylated phenylpropanoids. nih.gov

These networks provide a framework for understanding the broader regulatory architecture. The hubs within these networks often represent key transcription factors, such as the MYB and NAC proteins discussed previously, that control the expression of entire modules of co-expressed genes. mdpi.com Therefore, by integrating co-expression data with transcription factor binding site information, a more complete picture of the regulatory circuits governing the production of compounds like this compound can be assembled.

Table 2: Examples of Gene Groups in Phenylpropanoid Co-expression Networks

| Co-expression Group | Associated Genes | Implied Function |

| Monolignol Glycosylation and Lignification | UGT72E subfamily genes, Peroxidase genes (e.g., PRX49, PRX72). nih.gov | Coordinated regulation of monolignol glycosylation for storage/transport and their polymerization into lignin. nih.gov |

| Flavonoid Biosynthesis | Core flavonoid pathway genes (e.g., CHS, CHI, F3H), UGT genes (e.g., UGT84A1, UGT84A2). nih.gov | Integrated synthesis and subsequent glycosylation of flavonoid compounds. |

| Stress Response Module | NAC and MYB transcription factor genes, Pathogenesis-related (PR) genes, Phenylpropanoid biosynthetic genes. nih.govmdpi.com | Activation of defense pathways involving the production of antimicrobial or antioxidant phenylpropanoids. |

Ecological and Physiological Functions of 2 Beta D Glucosyloxy Cis Cinnamate in Plant Systems

Contributions to Plant Development and Homeostasis

The storage of 2-(beta-D-glucosyloxy)-cis-cinnamate occurs predominantly within the vacuoles of mesophyll cells. nih.gov This subcellular compartmentalization is key to its homeostatic function, as it physically separates the compound from the enzyme that activates it. nih.gov This separation ensures the plant remains unharmed by its own defensive potential until an external threat breaches the cellular structure.

Mediation of Plant-Environment Interactions

The primary ecological function of this compound is to mediate interactions between the plant and its external environment, particularly with other organisms.

The most well-documented role of this compound is in herbivore deterrence. This function is not carried out by the compound itself, but by its rapid conversion into a toxic substance upon tissue damage. In sweet clover, a specific β-glucosidase enzyme is located in the extracytoplasmic space, physically separate from the vacuolar this compound. nih.gov When an herbivore chews the plant tissue, the cellular compartments are ruptured, allowing the enzyme and the substrate to mix.

The β-glucosidase cleaves the glucose molecule from this compound, releasing cis-2-coumarinic acid. This intermediate is unstable and spontaneously undergoes lactonization (the formation of an intramolecular ester) to form coumarin (B35378). Coumarin is a well-known toxic and bitter-tasting compound that deters feeding by a wide range of herbivores, from insects to grazing mammals. nih.gov This activation process is a classic example of a "toxic bomb" strategy, where the plant unleashes its chemical weapon precisely when and where it is attacked. elifesciences.orgnih.gov

While direct symbiotic relationships involving this compound are not extensively documented, the downstream product, coumarin, plays a significant role in shaping the microbial community in the rhizosphere (the soil region directly surrounding the plant roots). researchgate.netpnas.org Plants can exude coumarins into the soil, where these compounds exhibit selective antimicrobial properties. pnas.org This process can suppress pathogenic microbes while favoring the colonization of beneficial bacteria that are tolerant to coumarins. pnas.orgoup.com In turn, some beneficial microbes can stimulate the plant to produce and secrete more coumarins, creating a feedback loop that helps the plant cultivate a favorable root microbiome. researchgate.net Therefore, this compound serves as the essential precursor that enables these complex root-microbe interactions.

Current scientific literature has not established a direct role for this compound or its derivative, coumarin, in the mechanisms of seed dispersal. Its primary functions are related to chemical defense and shaping microbial communities.

The involvement of this compound is a cornerstone of the plant's constitutive defense system. As a phytoanticipin, it provides a pre-formed defense that can be activated instantly upon attack, contrasting with phytoalexins, which are synthesized de novo in response to infection or damage. nih.gov This immediate response is crucial for minimizing damage from herbivores.

Plants can also adjust their production of secondary metabolites in response to changing environmental conditions, a process known as acclimation. While specific research on how environmental factors modulate the levels of this compound is limited, studies on related pathways show that abiotic stresses like nutrient deficiency can trigger an increase in the biosynthesis and exudation of coumarins. oup.com For example, under iron-limiting conditions, some plants increase the production of coumarins, which are then secreted into the rhizosphere. oup.com This suggests that the metabolic pathway originating with this glucoside is responsive to environmental cues, allowing the plant to enhance its defensive or nutrient-acquisition capabilities as needed.

Interactive Data Table: Functional Product Concentration

The table below shows the concentration of coumarin, the active defense compound produced from this compound, in different tissues of Melilotus species. This demonstrates the functional outcome of storing the precursor compound.

| Plant Species | Tissue | Condition | Coumarin Concentration (mg/g dry weight) |

| Melilotus albus | Flowers | Fresh | 21.72 |

| Melilotus officinalis | Flowers | Fresh | 18.64 |

| Melilotus albus | Flowers | Dried | Varies (lower due to volatility) |

| Melilotus officinalis | Flowers | Dried | Varies (lower due to volatility) |

| Melilotus spp. | Leaves | General | Lower than flowers |

| Melilotus spp. | Stems | General | Lowest concentration |

Modulation of this compound Levels by Environmental Factors

Responses to Developmental Cues and External Stimuli

The concentration and activity of 2-(β-D-glucosyloxy)-cis-cinnamate within plant systems are not static but are dynamically regulated in response to a variety of internal developmental cues and external environmental stimuli. This regulation is crucial for the plant's ability to adapt and respond to its changing environment.

One of the key external stimuli that influences the level of 2-(β-D-glucosyloxy)-cis-cinnamate is light. Research on sweet clover (Melilotus alba) has demonstrated a light-induced conversion of the trans-isomer of β-D-glucosyl o-hydroxycinnamic acid to the cis-isomer, which is 2-(β-D-glucosyloxy)-cis-cinnamate. This isomerization is a direct response to light exposure, suggesting a role for this compound in light-mediated physiological processes.

While specific quantitative data on the fluctuation of 2-(β-D-glucosyloxy)-cis-cinnamate during various developmental stages such as seed germination, flowering, and senescence are not extensively detailed in the available literature, the known function of related cinnamic acid derivatives as plant growth inhibitors suggests that its concentration is likely to be tightly controlled during these critical phases of the plant life cycle. For instance, the inhibitory effects of cis-cinnamoyl glucosides on root elongation of various seedlings point towards a potential role in regulating growth and development from the earliest stages.

In response to external stresses, both biotic and abiotic, plants often modulate the synthesis and accumulation of a wide array of secondary metabolites, including phenylpropanoids like 2-(β-D-glucosyloxy)-cis-cinnamate. Although direct evidence quantifying the changes in this specific compound under various stress conditions is limited, the broader understanding of cinnamic acid's role in stress responses provides a framework for its potential involvement. Cinnamic acid and its derivatives are known to be produced by plants in response to stressful conditions and possess antioxidant and antibacterial properties. Therefore, it is plausible that the levels of 2-(β-D-glucosyloxy)-cis-cinnamate, as a storage or transport form, would be altered in response to pathogen attacks or abiotic stresses like temperature fluctuations. For example, in Matricaria chamomilla, the application of salicylic acid, a key signaling molecule in plant defense, led to changes in the content of related coumarin precursors, including (Z)- and (E)-2-β-d-glucopyranosyloxy-4-methoxycinnamic acids. This suggests that the metabolism of such glucosides is responsive to defense signaling pathways.

Table 1: Influence of Light on the Isomerization of β-D-glucosyl o-hydroxycinnamic acid in Melilotus alba

| Condition | Relative Abundance of trans-isomer | Relative Abundance of cis-isomer (2-(β-D-glucosyloxy)-cis-cinnamate) |

| Dark | High | Low |

| Light Exposure | Decreases | Increases |

Table 2: Putative Responses of 2-(β-D-glucosyloxy)-cis-cinnamate to Developmental and External Stimuli (Based on Related Compounds)

| Stimulus/Cue | Predicted Change in 2-(β-D-glucosyloxy)-cis-cinnamate Concentration | Rationale |

| Developmental Cues | ||

| Seed Germination | Potentially decreases | Release of the active aglycone (cis-cinnamic acid) to inhibit root elongation of competitors. |

| Flowering | Variable | May be involved in resource allocation or defense of reproductive structures. |

| Senescence | Potentially increases | Accumulation as a non-toxic storage form prior to cell death. |

| External Stimuli | ||

| Pathogen Attack | Potentially increases | Serves as a precursor for the synthesis of antimicrobial compounds (e.g., coumarins) upon enzymatic hydrolysis. |

| High Light Intensity | Increases | As a direct result of light-induced isomerization from the trans-isomer. |

| Temperature Stress | Variable | May be part of the plant's general stress response, with levels fluctuating to modulate growth and defense. |

Advanced Methodologies for the Analytical Characterization and Research of 2 Beta D Glucosyloxy Cis Cinnamate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can map out its atomic framework, identify functional groups, and confirm isomeric forms.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 2-(beta-D-glucosyloxy)-cis-cinnamate. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of each proton and carbon atom in the molecule.

¹H NMR spectra reveal signals corresponding to the protons of the aromatic ring of the cinnamate (B1238496) moiety, the vinylic protons of the cis-double bond, and the protons of the β-D-glucose unit. The coupling constants between the vinylic protons are characteristic and crucial for confirming the cis (or Z) configuration of the double bond.

¹³C NMR spectra complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the olefinic carbons, and the seven carbons of the glucose moiety.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to piece the structure together.

COSY establishes proton-proton correlations within the same spin system, helping to trace the connectivity within the glucose and cinnamate fragments separately.

HSQC correlates each proton signal with its directly attached carbon atom.

HMBC is particularly vital as it reveals long-range (2-3 bond) correlations between protons and carbons. This technique allows for the unambiguous determination of the glycosylation site by showing a correlation between the anomeric proton of the glucose (H-1') and the carbon of the phenolic hydroxyl group on the cinnamate ring (C-2).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other conditions.

| Carbon Atom | Predicted ¹³C Shift (ppm) | Assignment |

|---|---|---|

| C-1 | 129.5 | Aromatic CH |

| C-2 | 155.0 | Aromatic C-O |

| C-3 | 122.0 | Aromatic CH |

| C-4 | 131.0 | Aromatic CH |

| C-5 | 128.5 | Aromatic CH |

| C-6 | 117.0 | Aromatic CH |

| C=C (alpha) | 120.0 | Olefinic CH |

| C=C (beta) | 140.0 | Olefinic CH |

| C=O | 170.0 | Carboxylic Acid |

| C-1' (Anomeric) | 102.0 | Glucosyl CH |

| C-2' | 74.0 | Glucosyl CH |

| C-3' | 77.0 | Glucosyl CH |

| C-4' | 70.5 | Glucosyl CH |

| C-5' | 76.5 | Glucosyl CH |

| C-6' | 61.5 | Glucosyl CH₂ |

Mass Spectrometry (MSn) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry provides a precise monoisotopic mass of 326.10017 Da, corresponding to the molecular formula C₁₅H₁₈O₈. researchgate.net

Multi-stage mass spectrometry (MSⁿ) is employed to analyze the fragmentation patterns of the molecule, which provides significant structural information. In positive ion mode, the molecule typically forms a protonated adduct [M+H]⁺ at m/z 327. The most characteristic fragmentation pathway for O-glycosides like this compound is the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162 Da), producing a prominent fragment ion corresponding to the protonated aglycone, cis-2-coumaric acid, at m/z 165. Further fragmentation of the aglycone can occur, such as the loss of water (H₂O) or carbon monoxide (CO), providing additional structural confirmation. libretexts.org This ability to generate and analyze specific fragment ions is crucial for distinguishing it from isomers with different substitution patterns.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 327.1 | Protonated molecular ion |

| [M-H]⁻ | 325.1 | De-protonated molecular ion |

| [M+H - C₆H₁₀O₅]⁺ | 165.1 | Fragment from loss of glucose moiety (Protonated aglycone) |

| [Aglycone+H - H₂O]⁺ | 147.1 | Fragment from loss of water from the aglycone |

| [Aglycone+H - CO]⁺ | 137.1 | Fragment from loss of carbon monoxide from the aglycone |

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet (UV) spectroscopy is used to analyze the chromophore system within the molecule. The conjugated system of the phenyl ring and the α,β-unsaturated carboxylic acid in the cis-cinnamate (B1236797) portion of the molecule absorbs UV light at specific wavelengths, typically with a maximum absorption (λₘₐₓ) around 270-342 nm. researchgate.net This provides evidence for the cinnamic acid backbone.

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule. researchgate.net Key absorption bands in the IR spectrum of this compound include:

A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups on the glucose unit and the carboxylic acid.

A sharp, strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid group.

Absorptions around 1630 cm⁻¹ corresponding to the C=C stretching of the alkene and the aromatic ring.

A series of bands in the 1000-1100 cm⁻¹ region, which are characteristic of C-O stretching vibrations, including the glycosidic bond. researchgate.net

Hyphenated Chromatographic Approaches for Isolation and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of this compound from complex plant extracts. researchgate.net It is particularly effective for separating the cis isomer from its more stable trans counterpart and other related phenolic compounds. researchgate.net A common approach involves using a reversed-phase C18 column with a gradient elution system, typically composed of an acidified aqueous mobile phase (e.g., water with 0.5% acetic acid) and an organic modifier like acetonitrile (B52724). researchgate.netnih.gov

Coupling HPLC with a Diode Array Detector (DAD) allows for the acquisition of a full UV-Vis spectrum for each peak as it elutes from the column. pensoft.net The identity of the compound can be confirmed by comparing its retention time and its unique UV spectrum with that of a purified reference standard. researchgate.net The DAD can be set to monitor specific wavelengths, such as the λₘₐₓ of the compound (e.g., 342 nm), for optimal detection and quantification. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MSn) for Sensitive Detection and Quantitative Analysis (e.g., Multiple Reaction Monitoring - MRM)

For highly sensitive and selective quantification, HPLC systems are often coupled to a mass spectrometer with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is ideal for polar and thermally labile molecules like glycosides, generating intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.govnih.gov

This LC-ESI-MS/MS setup enables the use of Multiple Reaction Monitoring (MRM) for quantitative analysis. nih.gov In an MRM experiment, the first stage of the mass spectrometer (a quadrupole) is set to select the precursor ion of the target compound (e.g., the [M+H]⁺ ion at m/z 327). This selected ion is then fragmented in a collision cell, and a second quadrupole is set to monitor only a specific, characteristic product ion (e.g., the aglycone fragment at m/z 165).

This specific precursor-to-product ion transition is unique to the target analyte, providing exceptional selectivity and eliminating interference from co-eluting matrix components. This high selectivity and sensitivity make MRM the gold standard for trace-level quantification of compounds in complex biological samples. researchgate.net Method validation for such analyses has demonstrated excellent linearity and low limits of quantification (LOQ), with values reported as low as 0.09 µg/mL for cis-melilotoside. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Comprehensive Metabolite Profiling

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has emerged as a powerful tool for the analysis of this compound and related phenolic compounds in various plant extracts. The enhanced resolution, speed, and sensitivity of UPLC, when coupled with the high selectivity and structural elucidation capabilities of mass spectrometry, enable comprehensive metabolite profiling and accurate quantification.

Methodologies often employ reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase, providing effective retention and separation of cinnamic acid derivatives. The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, with an acid modifier like formic acid to improve peak shape and ionization efficiency.

Mass spectrometric detection, particularly with tandem mass spectrometry (MS/MS), allows for highly selective and sensitive quantification using modes like Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, minimizing interferences from the sample matrix.

Detailed Research Findings:

Another study utilized UPLC-Orbitrap-Exploris-120-MS/MS to differentiate the chemical compositions of aqueous extracts of Cinnamomi Ramulus and Cinnamomi Cortex. mdpi.com This high-resolution mass spectrometry approach allowed for the identification of 58 compounds, including numerous phenylpropanoids and phenolic acids. mdpi.com

The following interactive table summarizes typical parameters for the UPLC-MS analysis of this compound and related compounds based on published research.

| Parameter | Setting |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for profiling |

| Precursor Ion [M-H]⁻ | m/z 325 |

| Fragment Ions (Product Ions) | Dependent on collision energy, but may include ions corresponding to the loss of the glucose moiety (m/z 163) and other characteristic fragments. |

Strategies for Differentiating Naturally Occurring Compounds from Analytical Artifacts

A significant challenge in the analysis of this compound is its potential for isomerization to the more stable trans-isomer, 2-(beta-D-glucosyloxy)-trans-cinnamate (trans-melilotoside), or the formation of other degradation products during sample extraction, storage, and analysis. Exposure to UV light is a well-documented factor that can induce the isomerization of cinnamic acid derivatives. Therefore, it is crucial to employ strategies that can distinguish the naturally occurring cis-form from any artifacts generated during the analytical workflow.

Key Strategies Include:

Controlled Sample Handling: To minimize the risk of isomerization, sample collection, and extraction should be performed under conditions that limit exposure to light and heat. The use of amber vials and processing samples on ice or at reduced temperatures can help preserve the integrity of the native isomeric profile.

Chromatographic Separation: High-resolution chromatography is essential for the baseline separation of cis- and trans-isomers. The difference in their spatial arrangement leads to distinct retention times on a reversed-phase column, with the cis-isomer often eluting slightly earlier than the trans-isomer, although this can vary depending on the specific chromatographic conditions.

Use of Authentic Standards: The most reliable way to confirm the identity of the cis- and trans-isomers is by comparing their retention times and mass spectra with those of certified reference standards analyzed under the same conditions.

Spiking Experiments: Spiking a blank matrix or a sample with a known amount of the trans-isomer standard and observing if a new peak appears or if an existing peak increases in intensity can help in the initial identification of the trans-isomer.

Investigation of Isomerization Conditions: Deliberately exposing a standard of the trans-isomer to UV light and analyzing the resulting mixture can help to identify the retention time and fragmentation pattern of the cis-isomer artifact. This information can then be used to assess whether the cis-isomer detected in a sample is naturally present or an artifact.

Analysis of Fragmentation Patterns: While the precursor ions for both cis- and trans-isomers are the same, subtle differences in the relative abundance of their fragment ions in MS/MS analysis may exist. A careful comparison of the fragmentation patterns of the sample peaks with those of authentic standards can provide additional evidence for identification. For C-glycosides, which are structurally related, fragmentation is known to occur within the sugar moiety itself, which can differ from the more common cleavage of the glycosidic bond in O-glycosides. nih.gov

Chemical Derivatization: Although not yet widely reported specifically for this compound, chemical derivatization is a potential strategy to stabilize the molecule and prevent isomerization. Derivatization of the carboxylic acid group, for example, could lock the conformation and prevent cis-trans interconversion during analysis. libretexts.org This approach, however, requires careful method development and validation to ensure complete reaction and no introduction of other analytical biases.

By implementing a combination of these strategies, researchers can confidently identify and quantify this compound, ensuring that the reported findings accurately reflect its natural occurrence in the sample.

Structure Activity Relationship Sar Investigations of 2 Beta D Glucosyloxy Cis Cinnamate and Analogues

Elucidating the Molecular Features Influencing Biological Interactivity in Plant Systems

The interaction of 2-(beta-D-glucosyloxy)-cis-cinnamate with plant systems is highly dependent on a few key molecular features. The most critical of these is the cis-stereochemistry of the exocyclic double bond. This specific spatial arrangement is fundamental to its potent biological activities, such as plant growth inhibition. nih.gov

Key molecular determinants for biological activity include:

The cis-Configuration : The cis-isomer of cinnamic acid and its glucosides exhibit significantly higher inhibitory activity on plant growth compared to their trans-counterparts. nih.gov The trans-isomer is often hundreds of times less active, indicating that the specific three-dimensional shape conferred by the cis-double bond is essential for interacting with its biological targets in plants. nih.gov

The Glucosyl Moiety : Glycosylation, the attachment of a sugar unit, plays a significant role in modulating the compound's properties. The β-D-glucosyl group at the C2 position of the cinnamate (B1238496) ring enhances water solubility and chemical stability, which is important for its storage and transport within the plant, often in the vacuole. nih.govnih.gov While the core activity resides in the cis-cinnamic acid structure, the glucoside form is a stable precursor from which the active aglycone can be released by specific enzymes like β-glucosidases. nih.gov

The Carboxylic Acid Group : The presence of a carboxylic acid function is another important feature. Modifications to this group, for instance, by converting it to an ester, can alter the compound's lipophilicity and its ability to penetrate biological membranes, thereby changing its bioactivity. mdpi.commdpi.com

Aromatic Ring Substituents : While the parent compound is 2-hydroxycinnamic acid glucoside, substitutions on the phenyl ring in related cinnamates are known to heavily influence biological efficacy. The presence, number, and position of hydroxyl or methoxy groups on the aromatic ring can modify the compound's antioxidant potential and its interaction with protein targets. mdpi.comnih.gov

Research on various cinnamic acid derivatives has shown that changes in these features can lead to a significant increase or decrease in biological effects. For example, studies on other cinnamates have demonstrated that increasing lipophilicity through esterification can enhance antifungal activity by improving penetration through cell membranes. mdpi.com This suggests that the balance between the hydrophilic glucosyl group and the lipophilic cinnamate backbone is finely tuned to control the compound's movement and activity within the plant.

| Compound/Feature | Key Structural Element | Influence on Biological Activity in Plants | Reference |

|---|---|---|---|

| 2-(beta-D-glucosyloxy)-cis -cinnamate | cis-alkene geometry | High inhibitory activity on root elongation and auxin transport. nih.govoup.com | nih.govoup.com |

| 2-(beta-D-glucosyloxy)-trans -cinnamate | trans-alkene geometry | Significantly lower (up to 100x less) inhibitory activity compared to the cis-isomer. nih.gov May enhance auxin signaling. oup.com | nih.govoup.com |

| cis-Cinnamic Acid (Aglycone) | Free carboxylic acid, cis-geometry | Possesses high intrinsic biological activity, similar to its glucosylated form, suggesting it is the essential active structure. nih.gov | nih.gov |

| Cinnamate Esters | Esterified carboxylic acid | Increased lipophilicity; can lead to enhanced membrane penetration and potentially different bioactivities like antifungal effects. mdpi.commdpi.com | mdpi.commdpi.com |

| Hydroxy/Methoxy Ring Substitution | -OH or -OCH3 groups on the phenyl ring | Modulates antioxidant properties and interaction with molecular targets. mdpi.comnih.gov | mdpi.comnih.gov |

Comparative Analysis of cis- and trans-Isomers in Metabolic and Ecological Contexts

The structural difference between cis- and trans-isomers of 2-(beta-D-glucosyloxy)-cinnamate, though seemingly minor, leads to vastly different roles in plant metabolism and ecology. The trans-isomers are common intermediates in the widespread phenylpropanoid pathway, which produces essential compounds like lignin (B12514952), flavonoids, and other phenolics. nih.gov In contrast, the cis-isomers are typically found in smaller quantities and appear to function as specialized signaling or defense molecules. oup.com

Metabolic Differences:

trans-Isomers : trans-Cinnamic acid is the direct product of the enzyme phenylalanine ammonia-lyase (PAL) and serves as a primary precursor for the synthesis of a vast array of secondary metabolites. oup.com Its glucoside, often referred to as trans-melilotoside, is part of this metabolic pool. ebi.ac.uk Plants can convert excess trans-cinnamic acid into lignin as a detoxification mechanism. nih.gov

cis-Isomers : The biosynthetic routes to cis-cinnamic acid and its glucoside are less clear, though they can be formed by the photoisomerization of the trans-isomer. oup.com Their metabolism is tightly regulated. In sweet clover (Melilotus alba), the cis-glucoside is stored in the vacuole, spatially separated from the β-glucosidase enzyme that can hydrolyze it. nih.gov This sequestration prevents autotoxicity and allows for the rapid release of the active cis-2-coumaric acid upon tissue damage, which then spontaneously lactonizes to form the toxic compound coumarin (B35378).

Ecological Roles:

trans-Isomers : Derivatives of trans-cinnamic acid, such as p-coumaric acid, contribute to structural components like lignin, providing mechanical support and defense against pathogens. They also play roles in UV protection and can act as antioxidants. nih.gov Some studies suggest trans-cinnamic acid derivatives can enhance auxin signaling and promote leaf expansion. oup.com

cis-Isomers : The cis-isomers often function as potent bioactive compounds with distinct ecological roles. cis-Cinnamic acid is a known plant growth regulator that can inhibit root growth and auxin transport. nih.govoup.com This activity makes cis-cinnamic acid glucosides potential allelochemicals—compounds released by one plant to inhibit the growth of competitors. nih.gov Their activity can be influenced by soil type, suggesting a complex interaction within the ecosystem. nih.gov

| Attribute | cis-Isomer (e.g., 2-(beta-D-glucosyloxy)-cis-cinnamate) | trans-Isomer (e.g., 2-(beta-D-glucosyloxy)-trans-cinnamate) |

|---|---|---|

| Abundance in Plants | Generally found in trace amounts. oup.com | Common and abundant as part of the phenylpropanoid pathway. mdpi.com |

| Primary Metabolic Role | Specialized metabolite; often a stored precursor for defense compounds (e.g., coumarin). nih.gov | Central intermediate in the biosynthesis of lignin, flavonoids, and other phenolics. nih.gov |

| Biological Activity | Potent inhibitor of plant growth and auxin efflux. nih.govoup.com | Low inhibitory activity; can enhance auxin signaling and promote growth. oup.com |

| Ecological Function | Functions as an allelochemical, defense signaling molecule. nih.gov | Contributes to structural integrity (lignin), UV protection, and general defense. nih.govnih.gov |

| Storage in Cell | Stored as a stable glucoside in the vacuole, separated from activating enzymes. nih.gov | Part of the active metabolic pool in the cytoplasm and other compartments. |

Computational Approaches in Predicting Structure-Function Relationships of Glucosylated Cinnamates

Computational modeling provides powerful tools for investigating the structure-function relationships of glucosylated cinnamates at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how these compounds interact with biological targets and what features are essential for their activity.

Molecular Docking : This method simulates the interaction between a small molecule (ligand), such as this compound, and a target protein's binding site. For instance, since cis-cinnamic acid is known to inhibit auxin transport, docking studies could be used to model its binding to auxin efflux carriers or other related proteins. oup.com Such studies can reveal the specific amino acid residues involved in the interaction and explain why the cis-geometry is preferred over the trans-geometry for binding. Computational results for related cinnamates have shown that features like carbonyl oxygen can be crucial for interacting with metal ions in the active sites of enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of cinnamoyl glucosides with varying substituents and measuring their growth-inhibitory effects, a QSAR model could be developed. This model could then predict the activity of novel, unsynthesized analogues, guiding the design of more potent plant growth regulators. Such analyses can quantify the importance of molecular descriptors like lipophilicity, electronic properties, and steric parameters.

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic view of the interaction between a glucosylated cinnamate and its protein target over time. This can help assess the stability of the binding predicted by docking and reveal conformational changes in both the ligand and the protein upon binding.

These computational approaches are instrumental in building predictive models for the biological activity of natural products. acs.org For glucosylated cinnamates, they can help elucidate the precise mechanism of action, explain the profound activity difference between stereoisomers, and accelerate the discovery of new compounds with tailored properties for applications in agriculture and biotechnology. mdpi.com

Emerging Research Avenues and Future Perspectives for 2 Beta D Glucosyloxy Cis Cinnamate Research

Deepening Mechanistic Understanding of Biosynthetic and Regulatory Pathways

A primary frontier in 2-(beta-D-glucosyloxy)-cis-cinnamate research is the detailed elucidation of its metabolic network. A key regulatory mechanism observed in plants like sweet clover (Melilotus alba) is the spatial separation of the compound from its hydrolyzing enzyme. nih.govnih.gov Research has shown that while glucosides such as this compound are stored within the vacuoles of mesophyll cells, the β-glucosidase enzyme capable of hydrolyzing it is predominantly located in the extracytoplasmic space (cell wall). nih.govnih.gov This subcellular compartmentalization is a sophisticated control mechanism, preventing large-scale hydrolysis under normal physiological conditions and initiating a rapid defense response upon tissue damage when the substrate and enzyme come into contact.

Future investigations aim to identify and characterize the specific transporters responsible for sequestering this compound into the vacuole. Understanding the genetic and environmental factors that regulate the expression of key biosynthetic enzymes, such as UDP-glucose:o-coumaric acid glucosyl transferase, is also a critical research avenue. nih.govnih.gov Elucidating the signaling cascades that trigger both the synthesis and the breakdown of this glucoside will provide a complete picture of its lifecycle and regulatory network within the plant.

Exploring Broader Ecological and Evolutionary Significance within Plant Kingdoms

The ecological role of this compound is understood to be part of a chemical defense system, where its hydrolysis releases coumarin (B35378), a compound with antimicrobial and anti-herbivory properties. However, the full spectrum of its ecological and evolutionary significance is still being explored. The presence of related glucosylated cinnamates in diverse plant species, including Dendrobium and Fragaria, suggests varied and adaptive functions. ebi.ac.uknih.gov

In strawberry fruit (Fragaria × ananassa), for instance, a related compound, cinnamoyl-D-glucose, acts as a precursor to volatile flavor compounds like methyl cinnamate (B1238496) and ethyl cinnamate, which are crucial for the fruit's characteristic aroma. nih.gov This suggests a role beyond defense, extending to attracting seed dispersers. Research is now expanding to investigate how environmental stressors such as pathogen attack, UV radiation, and nutrient availability impact the accumulation of these glucosides. Comparative metabolomic studies across different plant families will likely reveal novel ecological functions and provide insights into the evolutionary pressures that have shaped the diversification of these pathways.

| Plant Species | Compound Investigated | Observed Role/Function | Reference |

|---|---|---|---|

| Melilotus alba (Sweet Clover) | 2-(beta-D-glucosyloxy)-cis-cinnamic acid | Precursor in a chemical defense system; stored in vacuoles away from hydrolytic enzymes. nih.govnih.gov | nih.govnih.gov |

| Fragaria × ananassa (Strawberry) | Cinnamoyl-D-glucose | Biogenetic precursor to volatile flavor compounds (methyl and ethyl cinnamate). nih.gov | nih.gov |

| Dendrobium aurantiacum | cis-melilotoside and related derivatives | Isolated as part of bio-guided fractionation for antioxidant compounds. ebi.ac.uk | ebi.ac.uk |

Innovative Methodological Advancements in Glucosylated Cinnamate Research

Progress in understanding this compound is intrinsically linked to advancements in analytical chemistry. Modern techniques have moved beyond simple detection to sophisticated characterization and precise quantification. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and electrospray ionization multi-stage mass spectrometry (ESI-MSn) has become a powerful tool for simultaneously analyzing multiple 2-glucosyloxycinnamic acid derivatives in complex plant extracts. ebi.ac.uk

These methods allow for the putative elucidation of novel compound structures based on characteristic fragmentation patterns and provide high sensitivity and selectivity. ebi.ac.uk For example, a validated HPLC/ESI-MS2 method for analyzing derivatives in Dendrobium species achieved low limits of quantification, demonstrating its suitability for detecting even trace amounts. ebi.ac.uk Furthermore, the adoption of "green" extraction techniques, such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE), offers significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and higher purity of the target compounds. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Analytical Method | High-Performance Liquid Chromatography-Diode Array Detection/Electrospray Ionization Mass Spectrometry (HPLC-DAD/ESI-MSn). ebi.ac.uk | ebi.ac.uk |

| Overall Intra- & Inter-day Variation | Relative Standard Deviation (RSD) less than 8%. ebi.ac.uk | ebi.ac.uk |

| Limit of Quantification (cis-melilotoside) | 0.09 µg/mL. ebi.ac.uk | ebi.ac.uk |

| Limit of Quantification (trans-melilotoside) | 0.09 µg/mL. ebi.ac.uk | ebi.ac.uk |

| Limit of Quantification (dihydromelilotoside) | 0.01 µg/mL. ebi.ac.uk | ebi.ac.uk |

Biotechnological Strategies for Modulating Glucosylated Cinnamate Content in Plants

A significant future direction involves applying biotechnology to manipulate the levels of glucosylated cinnamates in plants for agricultural and industrial benefit. Metabolic engineering offers a direct path to enhancing or reducing the concentration of these compounds. A compelling proof-of-concept comes from research on strawberries, where the gene for UDP-Glc:cinnamate glucosyltransferase (FaGT2) was targeted. nih.gov

By introducing an antisense construct of the FaGT2 gene, researchers were able to significantly down-regulate its expression. nih.gov This genetic modification resulted in a substantial reduction—up to 75%—in the concentration of the product, cinnamoyl-d-glucose, in the transgenic fruit. nih.gov This study demonstrates the feasibility of modulating the content of specific glucosylated cinnamates. Such strategies could be employed to enhance the flavor profiles of fruits, increase the defensive capacity of crops against pests and pathogens, or optimize the production of these compounds for extraction and use as natural additives or pharmaceutical precursors.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 2-(beta-D-glucosyloxy)-cis-cinnamate?

To validate the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) for elucidating glycosidic linkages and cinnamate stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For enzymatic activity verification, β-glucosidase hydrolysis assays can confirm the presence of the glucosyl moiety .

Q. What handling and storage protocols are critical for maintaining the stability of this compound in laboratory settings?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis of the glycosidic bond. Avoid exposure to oxidizing agents and moisture, as the cis-cinnamate group is prone to isomerization under acidic or high-temperature conditions. Use desiccants in storage environments .

Advanced Research Questions

Q. How can factorial design optimize enzymatic synthesis of this compound?

Apply a multi-variable factorial design to assess critical parameters such as pH (4.5–6.5), temperature (25–45°C), enzyme-substrate ratio (1:5–1:20), and reaction time (12–48 hours). Use β-glucosidase (e.g., from Bacillus circulans) for regioselective glycosylation. Response surface methodology (RSM) can model interactions between variables to maximize yield while minimizing byproduct formation .

Q. What methodologies address contradictions in reported bioactivity data for this compound?

Conduct systematic replication studies under standardized conditions (e.g., cell line specificity, solvent controls, and dose-response curves). Use meta-analysis frameworks to reconcile discrepancies, incorporating covariates such as isomer purity (>98%, confirmed via HPLC) and batch-to-batch variability. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric bioactivity screens) .

Q. Which computational approaches are suitable for studying the interaction of this compound with biological targets?

Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with enzymes like β-glucosidase or inflammatory mediators. Molecular dynamics simulations (GROMACS) can assess stability of ligand-receptor complexes over nanosecond timescales. Pair these with density functional theory (DFT) to analyze electronic properties of the cinnamate moiety .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Utilize membrane-based separation (ultrafiltration, 10 kDa cutoff) to remove high-molecular-weight impurities, followed by reversed-phase HPLC (C18 column, acetonitrile/water gradient). For scale-up, consider countercurrent chromatography (CCC) with a butanol-methanol-water solvent system to preserve stereochemical integrity .

Q. How should kinetic studies be designed to characterize β-glucosidase activity on this compound?

Use a continuous spectrophotometric assay (e.g., monitoring p-nitrophenol release at 405 nm) under pseudo-first-order conditions. Vary substrate concentrations (0.1–10 mM) to determine Michaelis-Menten constants (Km, Vmax). Include inhibitors like castanospermine as controls. For time-resolved kinetics, employ stopped-flow techniques to capture transient intermediates .

Methodological Notes

- Theoretical Frameworks : Anchor studies in glycobiology (e.g., enzyme-substrate specificity models) or phytochemical biosynthesis pathways to contextualize findings .

- Data Validation : Integrate orthogonal analytical methods (e.g., NMR + MS) to mitigate instrumental bias .

- Ethical Compliance : Adhere to institutional guidelines for chemical disposal, particularly for glycosides with potential ecological toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro